4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
Overview
Description
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is an organic compound with the molecular formula C6H7F3O2. It is a colorless to yellow liquid that is used as a chemical intermediate in various organic synthesis processes . The compound is known for its trifluoromethyl group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one can be synthesized through several methods. One common method involves the reaction of vinyl ethyl ether with trifluoroacetic anhydride in the presence of a base such as triethylamine . The reaction is typically carried out in a continuous reactor to ensure efficient mixing and reaction conditions. The product is then extracted continuously to obtain the desired compound .
Industrial Production Methods
In industrial settings, the continuous synthesis method is preferred due to its efficiency and safety. The raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, are continuously introduced into a reactor. The reaction mixture is then continuously extracted to isolate this compound . This method minimizes product loss and enhances safety during large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one undergoes various chemical reactions, including:
Addition Reactions: It reacts with phenylmagnesium bromide to afford ethoxy group substitution products.
Cycloaddition Reactions: Heating with triethyl phosphite results in a [4+2] cycloaddition product, which can be further hydrolyzed.
Substitution Reactions: It reacts with organozinc compounds to yield products from 1,2-addition to the carbonyl group.
Common Reagents and Conditions
Phenylmagnesium Bromide: Used in addition reactions to substitute the ethoxy group.
Triethyl Phosphite: Used in cycloaddition reactions to form complex cyclic structures.
Organozinc Compounds: Used in substitution reactions to add to the carbonyl group.
Major Products Formed
Ethoxy Group Substitution Products: Formed from reactions with phenylmagnesium bromide.
Cycloaddition Products: Formed from reactions with triethyl phosphite and subsequent hydrolysis.
1,2-Addition Products: Formed from reactions with organozinc compounds.
Scientific Research Applications
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is used in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of trifluoromethyl-substituted thiophenes, furans, pyrroles, and piperazines.
Peptide Synthesis: It reacts with amino acids to form N-protected amino acids, which are useful in peptide synthesis.
Pharmaceutical Research: It is used in the synthesis of β-alkyl- or dialkylamino substituted enones bearing a trifluoromethyl group, which have potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one involves its reactivity with various nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack . This reactivity is exploited in various synthetic applications to form complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-3-buten-2-one: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
4-Methoxy-1,1,1-trifluoro-3-buten-2-one: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
Uniqueness
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is unique due to its ethoxy group, which provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis. Its ability to undergo various addition, substitution, and cycloaddition reactions makes it versatile for creating complex molecules .
Properties
IUPAC Name |
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYIFUROKBDHCY-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801033246 | |
Record name | (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801033246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
59938-06-6, 17129-06-5 | |
Record name | (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59938-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059938066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801033246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one in organic synthesis?
A1: this compound (ETFBO) is a valuable building block for incorporating the trifluoromethyl (CF3) group into various heterocyclic compounds. [, , , ] This is important because the CF3 group can significantly impact a molecule's lipophilicity, metabolic stability, and biological activity.
Q2: How is this compound typically utilized in the synthesis of heterocycles?
A2: A common strategy involves an initial addition-elimination reaction with ETFBO, often followed by a thiazolium-catalyzed Stetter reaction. This approach has proven effective in synthesizing trifluoromethyl-substituted thiophenes, furans, pyrroles, and piperazines. []
Q3: Can you provide specific examples of heterocycles synthesized using this compound?
A3: Certainly! ETFBO has been successfully employed in the synthesis of:
- 4-Trifluoromethyl-1,2-dihydropyrimidines: These compounds are accessible through a one-pot reaction involving ETFBO, aldehydes, and ammonia in the presence of a zinc chloride catalyst. [, ]
- Trifluoromethylated pyrido[2,3-d]pyrimidine-2,4-diones: These heterocycles are prepared by reacting ETFBO with 6-aminouracils. []
- Trifluoromethylated pyrazolo[3,4-b]-pyridines: These compounds are synthesized from 5-aminopyrazoles and ETFBO. []
- 4-Trifluoroacetylpyrazoles: Reacting aldehyde tert-butylhydrazones with ETFBO yields these compounds, which can be further modified by removing the tert-butyl group. []
Q4: What are the structural characteristics of this compound?
A4:
- Molecular Formula: C7H9F3O []
- Molecular Weight: 166.14 g/mol []
- Spectroscopic Data: The compound's structure is confirmed using techniques like GC, 1H NMR, 19F NMR, and combustion analysis. []
Q5: What is the reactivity of 1-Ethoxy-3-trifluoromethyl-1,3-butadiene in Diels-Alder reactions?
A5: 1-Ethoxy-3-trifluoromethyl-1,3-butadiene, a derivative of ETFBO, acts as an electron-rich diene in Diels-Alder reactions. It readily reacts with electron-poor dienophiles like dimethyl acetylenedicarboxylate and methyl propiolate. [] This reaction provides access to trifluoromethyl-substituted phthalates or benzoates. Notably, it can even react with less reactive dienophiles like methyl cyanoformate to yield 4-(trifluoromethyl)pyridinecarboxylic acids, albeit with the need for excess dienophile. []
Q6: Are there any specific handling or storage recommendations for this compound?
A6: Yes, ETFBO is susceptible to oxidation, polymerization, and hydrolysis. [] It is best to prepare it fresh and store it under inert conditions to maintain its purity and reactivity.
Q7: Can you provide information on the interaction of this compound with triethyl phosphite?
A8: Research has explored the interaction of ETFBO with triethyl phosphite. [, ] This reaction provides valuable insights into the reactivity of ETFBO with phosphorus-containing nucleophiles and its potential for forming novel organophosphorus compounds.
Q8: What about the interaction of this compound with organomagnesium and organozinc reagents?
A9: The interaction of ETFBO with organomagnesium and organozinc compounds, which act as carbon-centered nucleophiles, has also been investigated. [, ] This research helps in understanding the reactivity profile of ETFBO and its potential for forming new carbon-carbon bonds, leading to more complex molecules.
Q9: What happens when this compound reacts with methylhydrazine?
A10: Contrary to previous findings, reacting ETFBO with methylhydrazine in refluxing ethanol yields a mixture of 1-methyl-3-(trifluoromethyl)pyrazole and 4,5-dihydro-1-methyl-5-(trifluoromethyl)pyrazol-5-ol. [, ] The latter can be converted to 1-methyl-5-(trifluoromethyl)pyrazole through acid-catalyzed dehydration. This reaction highlights the versatility of ETFBO in synthesizing different substituted pyrazoles.
Q10: How does this compound react with nitrile oxides?
A11: The 1,3-dipolar cycloaddition reaction of ETFBO with nitrile oxides has been studied. [, ] This reaction provides a pathway to synthesize trifluoromethylated isoxazoles, a significant class of heterocycles with potential biological activities.
Q11: Are there any studies on the reaction of 3-Bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols?
A12: Yes, in the presence of InCl3•4H2O, 3-Bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one reacts with benzenethiols to produce both addition-elimination and substitution products. [] The study delves into the reactivity of different substituted benzenethiols, providing insights into the reaction mechanism and selectivity.
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